molecular formula C12H9BrClN B15229740 4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine

4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine

Cat. No.: B15229740
M. Wt: 282.56 g/mol
InChI Key: PEUJCUCVCQFXMO-UHFFFAOYSA-N
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Description

4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C12H8BrClN It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, chlorine, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Bromination and Chlorination: The biphenyl core is first subjected to bromination and chlorination reactions to introduce the bromine and chlorine substituents at the desired positions. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Amination: The halogenated biphenyl is then reacted with an amine source, such as ammonia (NH3) or an amine derivative, under suitable conditions to introduce the amine group at the 2-position. This step may require the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The amine group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). Conversely, reduction reactions can convert the amine group to a primary amine or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The biphenyl core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives. These reactions typically require palladium (Pd) catalysts and suitable ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce nitro, nitroso, or primary amine derivatives.

Scientific Research Applications

4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

    Biological Studies: It may be used in biological research to study the effects of halogenated biphenyl derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug discovery and development, particularly in the design of molecules with specific biological activities.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen substituents can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-chloro-1,1’-biphenyl: This compound lacks the amine group but shares the biphenyl core with bromine and chlorine substituents.

    4-Bromo-4’-fluoro-[1,1’-biphenyl]-2-amine: Similar to 4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine but with a fluorine substituent instead of chlorine.

    4-Chloro-4’-fluoro-[1,1’-biphenyl]-2-amine: This compound has chlorine and fluorine substituents on the biphenyl core, along with an amine group.

Uniqueness

4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine is unique due to the specific combination of bromine, chlorine, and amine substituents on the biphenyl core

Properties

Molecular Formula

C12H9BrClN

Molecular Weight

282.56 g/mol

IUPAC Name

5-bromo-2-(4-chlorophenyl)aniline

InChI

InChI=1S/C12H9BrClN/c13-9-3-6-11(12(15)7-9)8-1-4-10(14)5-2-8/h1-7H,15H2

InChI Key

PEUJCUCVCQFXMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)N)Cl

Origin of Product

United States

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